An In-depth Technical Guide to Ethyl 2-Cyanonicotinate
An In-depth Technical Guide to Ethyl 2-Cyanonicotinate
CAS Number: 75358-90-6
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2-cyanonicotinate, a versatile heterocyclic building block. Intended for professionals in chemical synthesis and drug discovery, this document delves into the core chemical properties, synthesis methodologies, reactivity profile, and applications of this compound, grounding theoretical concepts in practical, field-proven insights.
Core Molecular Attributes of Ethyl 2-Cyanonicotinate
Ethyl 2-cyanonicotinate, systematically named Ethyl 2-cyanopyridine-3-carboxylate, is a bifunctional pyridine derivative incorporating both a nitrile and an ethyl ester moiety. This unique arrangement of electron-withdrawing groups on the pyridine ring dictates its chemical behavior and renders it a valuable intermediate in synthetic organic chemistry.
| Property | Value | Source(s) |
| CAS Number | 75358-90-6 | [1][2] |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Melting Point | 35-40 °C | [2] |
| Synonyms | 2-Cyanopyridine-3-carboxylic acid ethyl ester, 3-(Ethoxycarbonyl)-2-pyridinecarbonitrile | [2] |
Strategic Synthesis of Ethyl 2-Cyanonicotinate
The synthesis of Ethyl 2-cyanonicotinate can be approached from several strategic precursors, primarily from either ethyl 2-aminonicotinate via a Sandmeyer reaction or from ethyl 2-chloronicotinate through a palladium-catalyzed cyanation. The choice of route often depends on the availability and cost of the starting materials, as well as scale-up considerations.
Synthesis via Sandmeyer Reaction from Ethyl 2-Aminonicotinate
The Sandmeyer reaction provides a classic and reliable method for the conversion of an amino group on an aromatic ring to a nitrile.[3] This transformation proceeds through an intermediate diazonium salt, which is then displaced by a cyanide nucleophile, typically in the presence of a copper(I) cyanide catalyst.[4]
Reaction Causality: The initial diazotization of the amino group on ethyl 2-aminonicotinate is crucial as it transforms the poor leaving group (-NH₂) into an excellent leaving group (-N₂), facilitating the subsequent nucleophilic substitution. Copper(I) cyanide acts as a catalyst in the decomposition of the diazonium salt and the introduction of the cyanide group.[3]
Experimental Protocol: Sandmeyer Reaction
-
Step 1: Diazotization of Ethyl 2-Aminonicotinate.
-
In a reaction vessel equipped with a stirrer and a cooling bath, suspend Ethyl 2-aminonicotinate (1.0 eq) in an aqueous solution of a mineral acid (e.g., HCl or H₂SO₄).
-
Cool the suspension to 0-5 °C with constant stirring.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5 °C to ensure the stability of the diazonium salt.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Step 2: Cyanation.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium or potassium cyanide (NaCN or KCN) in water.
-
Carefully and slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to facilitate the completion of the reaction, monitoring for the cessation of gas evolution.
-
-
Step 3: Work-up and Purification.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude Ethyl 2-cyanonicotinate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure compound.
-
Synthesis via Palladium-Catalyzed Cyanation of Ethyl 2-Chloronicotinate
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a milder and often more functional-group-tolerant alternative to traditional methods.[2][5] The cyanation of ethyl 2-chloronicotinate using a palladium catalyst and a cyanide source is a highly effective method for the synthesis of the target molecule.
Reaction Causality: The palladium catalyst, in a low oxidation state (typically Pd(0)), undergoes oxidative addition into the carbon-chlorine bond of ethyl 2-chloronicotinate. This is followed by a transmetalation or ligand exchange with the cyanide source, and subsequent reductive elimination to form the C-CN bond and regenerate the active Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the catalytic cycle.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Step 1: Reaction Setup.
-
To an oven-dried reaction vessel, add Ethyl 2-chloronicotinate (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., dppf, Xantphos), and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., DMF, DMAc, or toluene).
-
-
Step 2: Reaction Execution.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) with stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
-
Step 3: Work-up and Purification.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure Ethyl 2-cyanonicotinate.
-
Reactivity and Chemical Behavior
The chemical reactivity of Ethyl 2-cyanonicotinate is dominated by the electrophilic nature of the pyridine ring, which is enhanced by the two electron-withdrawing substituents, and the reactivity of the nitrile and ester functional groups themselves.
Nucleophilic Aromatic Substitution
The pyridine ring in Ethyl 2-cyanonicotinate is electron-deficient and therefore susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.
Reactions at the Nitrile Group
The cyano group is a versatile functional handle that can undergo a variety of transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding the corresponding dicarboxylic acid monoethyl ester.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This provides a route to novel substituted pyridine derivatives.
-
Cycloaddition Reactions: The nitrile group can participate as a dienophile or enophile in certain pericyclic reactions, leading to the formation of fused heterocyclic systems.[6]
Reactions at the Ester Group
The ethyl ester functionality can undergo typical ester reactions:
-
Hydrolysis: Saponification with a base followed by acidification will yield the corresponding 2-cyanonicotinic acid.
-
Amidation: Reaction with amines can form the corresponding amides.
-
Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of Ethyl 2-cyanonicotinate.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, as well as the quartet and triplet of the ethyl ester group. The chemical shifts of the pyridine protons will be downfield due to the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the pyridine ring carbons, the nitrile carbon, the ester carbonyl carbon, and the carbons of the ethyl group. The chemical shifts of the pyridine ring carbons and the nitrile and carbonyl carbons will be indicative of their electronic environment.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2230-2210 cm⁻¹), the C=O stretch of the ester (around 1730-1715 cm⁻¹), and C-O stretching vibrations.[9][10]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information, with common losses including the ethoxy group (-OEt) from the ester.[11][12][13]
Applications in Drug Discovery and Medicinal Chemistry
Ethyl 2-cyanonicotinate serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[14][15] The pyridine scaffold is a privileged structure in medicinal chemistry, and the functional handles of this compound allow for diverse synthetic elaborations.
Logical Relationship of Synthesis and Application
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